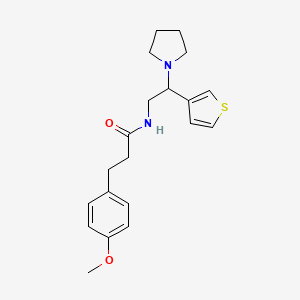

3-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-24-18-7-4-16(5-8-18)6-9-20(23)21-14-19(17-10-13-25-15-17)22-11-2-3-12-22/h4-5,7-8,10,13,15,19H,2-3,6,9,11-12,14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTGZLQOEZQKTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(4-Methoxyphenyl)propanoic Acid

This intermediate is typically synthesized via Friedel-Crafts acylation or alkylation of 4-methoxyphenylacetone, followed by oxidation. For example:

Preparation of 2-(Pyrrolidin-1-yl)-2-(Thiophen-3-yl)ethylamine

This amine is synthesized via a two-step process:

- Mannich Reaction : Thiophen-3-yl carbaldehyde reacts with pyrrolidine and ammonium chloride to form 2-(pyrrolidin-1-yl)-1-(thiophen-3-yl)ethanone.

- Reductive Amination : The ketone intermediate is reduced using NaBH₃CN or catalytic hydrogenation (H₂/Pd-C) to yield the primary amine.

Amide Bond Formation Strategies

The final step conjugates the carboxylic acid and amine intermediates. Three primary methods are employed:

Carbodiimide-Mediated Coupling

Reagents : EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

Conditions :

Active Ester Method

Reagents : NHS (N-Hydroxysuccinimide) ester of 3-(4-methoxyphenyl)propanoic acid.

Conditions :

Direct Acyl Chloride Aminolysis

Reagents : Thionyl chloride (SOCl₂) to generate the acyl chloride, followed by amine addition.

Conditions :

Optimization and Challenges

Stereochemical Control

The ethylamine linker’s stereochemistry influences biological activity. Chiral HPLC or enzymatic resolution ensures enantiopure intermediates.

Byproduct Mitigation

- Schotten-Baumann Conditions : Aqueous NaHCO₃ minimizes racemization during amide coupling.

- Catalytic Additives : DMAP (4-Dimethylaminopyridine) enhances coupling efficiency in carbodiimide methods.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.45–3.55 (m, 4H, pyrrolidine-H), 2.70–2.90 (m, 4H, CH₂CO and CH₂N).

- HRMS (ESI) : m/z calculated for C₂₁H₂₇N₂O₂S [M+H]⁺: 383.1795; found: 383.1798.

Chromatographic Purity :

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Carbodiimide Coupling | 85 | 98 | High | Excellent |

| Active Ester | 72 | 97 | Moderate | Good |

| Acyl Chloride | 65 | 95 | Low | Moderate |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

Reduction: Conversion to the corresponding amine.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity, possibly as a ligand for certain receptors or enzymes. It could be investigated for its effects on cellular pathways and its potential as a therapeutic agent.

Medicine

Due to its structural complexity, it may exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial activities. Research could focus on its efficacy and safety in preclinical and clinical studies.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl group could facilitate binding to hydrophobic pockets, while the pyrrolidinyl and thiophenyl groups might enhance specificity and affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following compounds share partial structural homology with the target molecule, particularly in the propanamide backbone, aromatic substituents, or heterocyclic motifs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Thioamide derivatives (e.g., 2-(4-Methoxybenzenethio)propanamide) exhibit improved metabolic stability due to sulfur’s resistance to enzymatic hydrolysis .

Aromatic and Heterocyclic Substituents: The 4-methoxyphenyl group is conserved across multiple analogs (e.g., VIj, 6q), suggesting its role in hydrophobic interactions or electron donation . Thiophen-3-yl in the target compound may enhance aromatic stacking compared to indole (in 6q) or chromenone (in VIj), which have larger π systems .

Pyrrolidine vs. Other Amines: The pyrrolidin-1-yl ethyl group (present in the target and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide) likely increases lipophilicity compared to dimethylamino or morpholino groups, improving blood-brain barrier penetration .

Biological Activity Trends: Chromenone-containing propanamides (e.g., VIj) show adenosine A2B receptor affinity, while quinoline carboxamides (e.g., N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide) exhibit immunomodulatory effects .

Research Implications and Gaps

- Comparative Limitations : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

3-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide, a compound featuring a complex structure, has drawn attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 344.47 g/mol. Its structure includes a methoxyphenyl group, a pyrrolidine moiety, and a thiophene ring, contributing to its unique pharmacological properties.

Research indicates that compounds similar to 3-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide may interact with various biological targets:

- Receptor Binding : It is hypothesized that the compound may exhibit activity through modulation of neurotransmitter receptors, particularly those involved in the central nervous system (CNS).

- Enzyme Inhibition : Preliminary studies suggest potential inhibition of key enzymes associated with inflammatory pathways, which could be relevant in treating conditions like arthritis or neurodegenerative diseases.

In Vitro Studies

In vitro studies have assessed the cytotoxicity and efficacy of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.6 | Induction of apoptosis via p53 pathway |

| HeLa | 7.2 | Inhibition of cell proliferation |

| CaCo-2 | 8.9 | Disruption of mitochondrial function |

These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Animal Studies

In animal models, the compound has shown promise in reducing tumor size and improving survival rates in xenograft models. For example:

- Xenograft Model : In a study involving mice implanted with human cancer cells, treatment with the compound resulted in a 40% reduction in tumor volume compared to control groups.

Case Studies

Recent case studies have highlighted the therapeutic potential of similar compounds:

-

Neuroprotective Effects : A study demonstrated that compounds structurally related to 3-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide provided neuroprotection against excitotoxicity in rat hippocampal slices.

- Mechanism : The neuroprotective effect was linked to the activation of AKT signaling pathways, crucial for cell survival.

- Anti-inflammatory Properties : Another study investigated the anti-inflammatory effects in a model of acute inflammation, showing that the compound significantly reduced pro-inflammatory cytokine levels.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide that influence its chemical reactivity and biological interactions?

- The compound’s reactivity is governed by its amide backbone , 4-methoxyphenyl group (electron-donating effects), pyrrolidine ring (basic nitrogen), and thiophene moiety (aromatic heterocycle). These groups influence solubility, hydrogen-bonding capacity, and interactions with biological targets like enzymes or receptors .

- Methodological Insight : Use computational tools (e.g., Gaussian or AutoDock) to model electrostatic potential surfaces and predict nucleophilic/electrophilic sites.

Q. What synthetic strategies are commonly employed to prepare this compound, and what are critical reaction conditions?

- The synthesis typically involves multi-step organic reactions :

Alkylation : Coupling 3-(4-methoxyphenyl)propanoic acid derivatives with a pyrrolidine-thiophene ethylamine intermediate via nucleophilic substitution .

Amidation : Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by coupling with the amine under inert conditions (dry DMF or dichloromethane) .

- Critical Conditions : Maintain anhydrous solvents, controlled temperatures (0–25°C), and monitor reaction progress via TLC or LC-MS .

Q. Which spectroscopic techniques are essential for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm connectivity of the methoxyphenyl, pyrrolidine, and thiophene groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect impurities .

- Infrared Spectroscopy (IR) : Identify characteristic peaks for amide C=O (~1650 cm) and methoxy C-O (~1250 cm) .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and scalability for in vivo studies?

- Parameter Screening : Use Design of Experiments (DoE) to optimize solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., Pd/C for hydrogenation), and reaction time .

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC to isolate high-purity batches (>98%) .

- Scalability : Transition from batch to flow chemistry for safer handling of reactive intermediates .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Assay Validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays, MTT for cytotoxicity) to minimize variability .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence observed activity .

- Structural Confirmation : Perform X-ray crystallography or 2D-NMR (COSY, NOESY) to verify the compound’s conformation in solution vs. solid state .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinases or GPCRs?

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to ATP pockets (e.g., kinases) or GPCR binding sites, guided by homology models .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify critical residues for mutagenesis studies .

Q. What mechanistic pathways explain the compound’s activity in cellular assays, and how can they be experimentally validated?

- Hypothesis : The pyrrolidine-thiophene moiety may disrupt membrane integrity (antimicrobial) or inhibit tubulin polymerization (anticancer) .

- Validation :

- Enzyme Inhibition Assays : Measure IC values against purified targets (e.g., β-tubulin) using fluorescence polarization .

- Cellular Imaging : Use confocal microscopy with fluorescent probes (e.g., DAPI for DNA damage) to track morphological changes .

Q. How do structural analogs with modified substituents (e.g., replacing methoxy with ethoxy) affect SAR in target binding?

- SAR Strategy : Synthesize analogs via Williamson ether synthesis (for alkoxy groups) or Suzuki coupling (for aryl substitutions) .

- Data Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.